1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine is a synthetic compound often used in biochemical research It is a derivative of proline and alanine, two naturally occurring amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine typically involves the protection of the amino group of proline with a benzyloxycarbonyl (Cbz) group, followed by coupling with D-alanine. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers. The process includes repeated cycles of amino acid coupling, deprotection, and purification to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for deprotection.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving protein structure and function.
Industry: The compound is used in the production of biochemical reagents and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group provides protection to the amino group, allowing selective reactions to occur at other sites. This selective reactivity is crucial in peptide synthesis and other biochemical applications.
Comparison with Similar Compounds
N-Benzyloxycarbonyl-D-proline: Similar in structure but differs in the amino acid component.
N-Benzyloxycarbonyl-L-proline: The L-isomer of the compound, used in different stereospecific applications.
N-Carbobenzyloxy-D-proline: Another derivative with similar protective groups but different functional properties.
Uniqueness: 1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine is unique due to its specific combination of D-proline and D-alanine, providing distinct stereochemical properties that are valuable in certain biochemical and pharmaceutical applications.
Properties
CAS No. |
61617-07-0 |
---|---|
Molecular Formula |
C16H20N2O5 |
Molecular Weight |
320.34 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C16H20N2O5/c1-11(15(20)21)17-14(19)13-8-5-9-18(13)16(22)23-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,19)(H,20,21)/t11-,13-/m1/s1 |
InChI Key |
XMVYSQUPGXSTJR-DGCLKSJQSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.